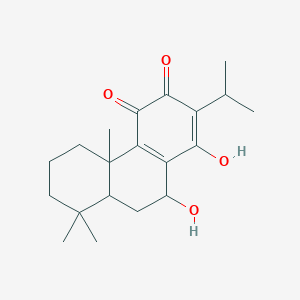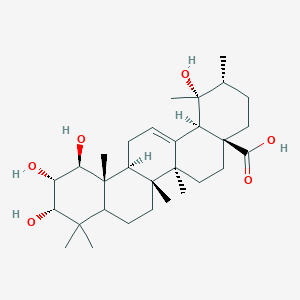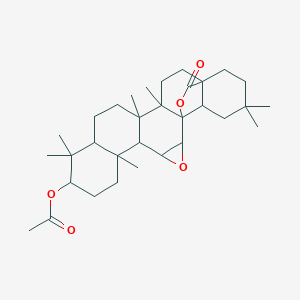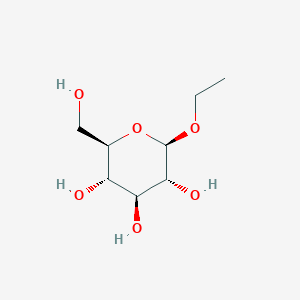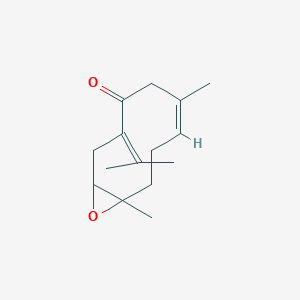
锗马烯酮4,5-环氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one” is a complex organic compound with the molecular formula C15H22O2 . It has an average mass of 234.334 Da and a monoisotopic mass of 234.161987 Da . The compound is also known by its IUPAC name "(6Z)-4-Isopropylidene-1,7-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-3-one" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple carbon rings and a ketone functional group . The structure includes isopropylidene and dimethyl groups, which contribute to its unique properties .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 342.9±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 140.9±21.2 °C . The compound has a molar refractivity of 68.3±0.3 cm3, and it accepts 2 hydrogen bonds .
科学研究应用
抗白血病活性
锗马烯酮4,5-环氧化物已被确定具有显著的抗白血病活性。 它从绿花姜中分离出来,并在针对白血病细胞的科学研究中显示出良好的结果 .
化学合成和反应性
该化合物也参与化学合成过程。例如,它用mCPBA(间氯过氧苯甲酸)进行环氧化反应,得到锗马烯酮-4,5-环氧化物作为主要产物。 随后用Et2AlCl或InBr3等试剂处理,可以得到各种结构不同的化合物 .
姜黄属植物中的成分分析
锗马烯酮4,5-环氧化物是姜黄属植物中的主要成分之一。 它通常用于分析方法,用于测定这些物种中的多种倍半萜,因为它具有稳定性和作为参考化合物的意义 .
稳定性研究
锗马烯酮-4,5-环氧化物的稳定性研究表明,它会发生双键氧化,形成各种降解产物。 这些研究对于了解该化合物在不同环境条件下的行为以及在药物应用中的重要性至关重要 .
作用机制
Target of Action
Germacrone 4,5-epoxide primarily targets certain subtypes of cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of CYP . This inhibition can affect the metabolism of various substances within the body, potentially leading to altered physiological responses.
Biochemical Pathways
Germacrone 4,5-epoxide affects the MAPK signaling pathway . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
Its inhibition of cyp could potentially impact the metabolism and bioavailability of other substances within the body .
Result of Action
Germacrone 4,5-epoxide has been found to inhibit melanin synthesis through the regulation of the MAPK signaling pathway . It significantly inhibits tyrosinase (TYR) activity, reduces melanosome synthesis, and decreases the hyperpigmentation in zebrafish and the skin of guinea pigs .
Action Environment
The stability of Germacrone 4,5-epoxide is highly sensitive to temperature, especially in solid form . It degrades faster at high temperatures, but when solubilized with polyethylene glycol-40 (PEG-40), it remains largely intact even after 90 days at 45°C . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and its physical state .
生化分析
Biochemical Properties
Germacrone 4,5-epoxide is known to interact with various biomolecules. It has been reported to have anti-inflammatory properties as a result of cyclooxygenase-2 inhibition
Cellular Effects
Germacrone 4,5-epoxide has been shown to have significant effects on various types of cells. For instance, it has been reported to induce apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway . In another study, germacrone 4,5-epoxide was found to protect against oxygen-glucose deprivation/reperfusion injury by inhibiting autophagy processes in PC12 cells .
Molecular Mechanism
The molecular mechanism of action of Germacrone 4,5-epoxide involves its interaction with various cellular pathways. For instance, it has been reported to inhibit the JAK2/STAT3 signalling pathway, leading to induced apoptosis in human hepatoma HepG2 cells . Furthermore, it has been found to inhibit autophagy in PC12 cells by down-regulating the expression of LC3 protein in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
It has been reported to increase the cell viability of oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells in a concentration-dependent manner .
Dosage Effects in Animal Models
Its anti-leukemic activities suggest potential therapeutic applications .
Transport and Distribution
Its ability to interact with various cellular pathways suggests that it may be transported and distributed within cells in a manner that allows it to exert its effects .
Subcellular Localization
Its ability to interact with various cellular pathways suggests that it may be localized in specific compartments or organelles within the cell .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one involves the condensation of a ketone and an aldehyde followed by a cyclization reaction to form the bicyclic compound.", "Starting Materials": [ "2,6-dimethyl-4-heptanone", "4-methylbenzaldehyde", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethyl-4-heptanone and 4-methylbenzaldehyde in the presence of sodium methoxide in methanol to form (E)-4-(6,10-dimethyl-3-oxo-3,6-dihydro-2H-11-oxa-benzo[b]fluoren-11-ylidene)pent-2-en-3-one", "Step 2: Cyclization of (E)-4-(6,10-dimethyl-3-oxo-3,6-dihydro-2H-11-oxa-benzo[b]fluoren-11-ylidene)pent-2-en-3-one with acetic acid and hydrochloric acid to form (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one", "Step 3: Purification of the product using sodium bicarbonate, sodium chloride, and anhydrous magnesium sulfate" ] } | |
CAS 编号 |
92691-35-5 |
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
InChI 键 |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
手性 SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
规范 SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
外观 |
Cryst. |
熔点 |
59-60°C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



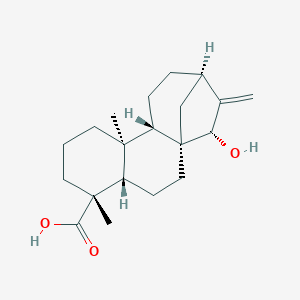
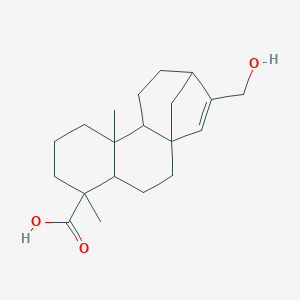

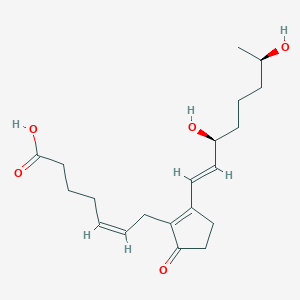

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
